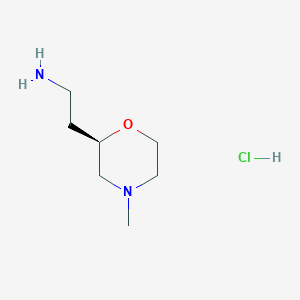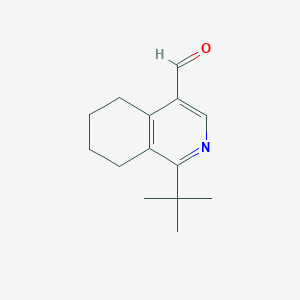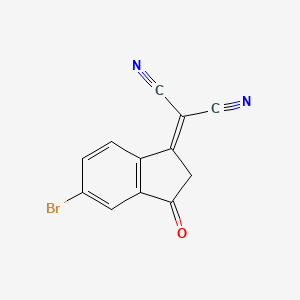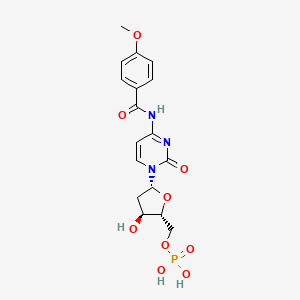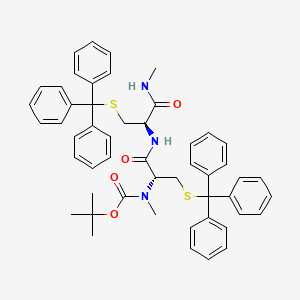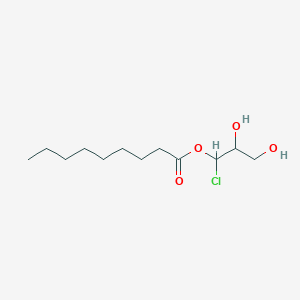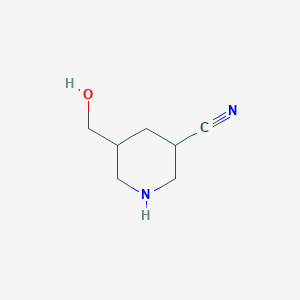
(R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid is a chiral amino acid derivative with potential applications in various fields, including medicinal chemistry and biochemistry. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid typically involves multi-step organic reactions. One common approach is the coupling of protected amino acids followed by deprotection steps. For instance, the synthesis may start with the protection of the amino group using a suitable protecting group like Boc (tert-butoxycarbonyl). The protected amino acid is then coupled with another amino acid derivative using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). After the coupling reaction, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification techniques like preparative HPLC (high-performance liquid chromatography) can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
科学的研究の応用
Chemistry: In chemistry, ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid is used as a building block for the synthesis of peptides and other complex molecules. Its chiral nature makes it valuable for studying stereochemistry and chiral catalysis.
Biology: In biological research, this compound can be used to study protein interactions and enzyme mechanisms. It may also serve as a substrate or inhibitor in enzymatic assays.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to drug discovery efforts.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in analytical methods.
作用機序
The mechanism of action of ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid depends on its specific application. In enzymatic reactions, it may act as a substrate, binding to the active site of the enzyme and undergoing catalysis. In receptor interactions, it may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
類似化合物との比較
- (S)-3-(((®-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid
- ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)pentanoic acid
- ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)heptanoic acid
Comparison: Compared to its similar compounds, ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid has a unique combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets. Its specific structure may confer distinct properties, such as binding affinity and selectivity, making it a valuable compound for various research applications.
特性
分子式 |
C11H22N2O3 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
(3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-3-5-8(6-10(14)15)7-13-9(4-2)11(12)16/h8-9,13H,3-7H2,1-2H3,(H2,12,16)(H,14,15)/t8-,9+/m1/s1 |
InChIキー |
BQMYDNIVIMBFIX-BDAKNGLRSA-N |
異性体SMILES |
CCC[C@H](CC(=O)O)CN[C@@H](CC)C(=O)N |
正規SMILES |
CCCC(CC(=O)O)CNC(CC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


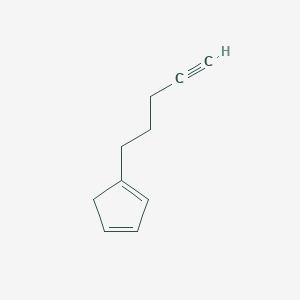
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)


